Anilazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

SOL IN HYDROCARBON & MOST ORG SOLVENTS

5 g/100 ml toluene, 4 g/100 ml xylene, and 10 g/100 ml acetone, each at 30 °C

In water, 8 mg/l @ 20 °C

Synonyms

Canonical SMILES

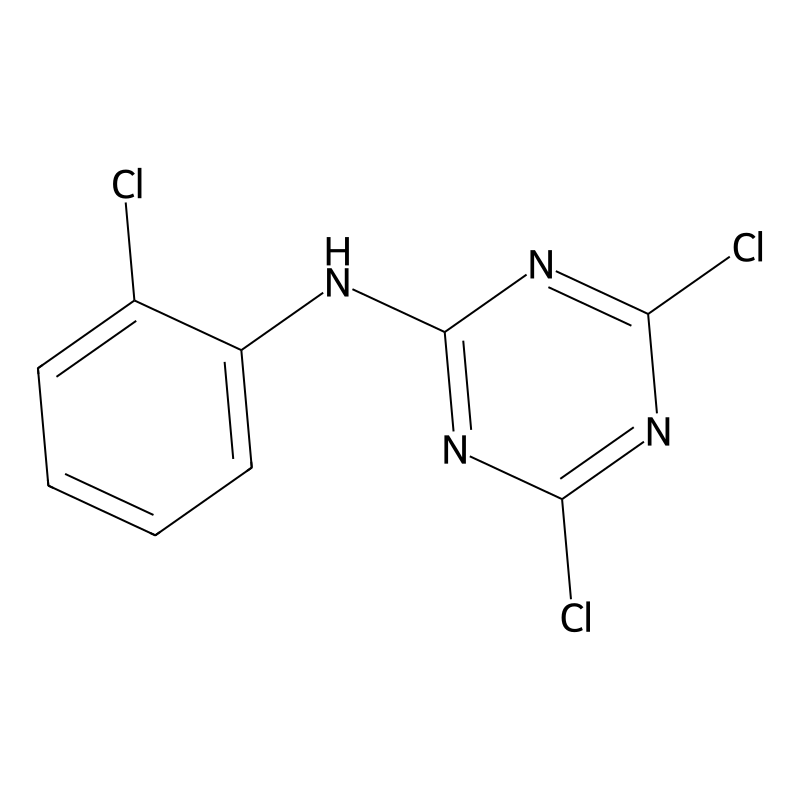

Anilazine (4,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine) is a specialized dichlorotriazine derivative characterized by its o-chloroanilino substitution [1]. While historically utilized as a multi-site contact fungicide, its primary value in modern procurement lies in its role as a highly specific analytical reference standard for environmental monitoring and as a selectively reactive intermediate in organic synthesis . Unlike simpler triazine herbicides, Anilazine readily undergoes nucleophilic substitution at its two remaining chlorine sites with thiols and amines, making it a critical benchmark compound for glutathione depletion assays and a valuable pre-differentiated building block for asymmetric triazine scaffolds[2].

Procuring generic triazines like atrazine or the unsubstituted precursor cyanuric chloride as substitutes for Anilazine compromises both analytical accuracy and synthetic efficiency. In environmental modeling, substituting Anilazine with atrazine is invalid because Anilazine exhibits an extremely low Groundwater Ubiquity Score (GUS < 0.1) and forms highly recalcitrant, non-extractable dihydroxy-anilazine complexes in soil humic fractions, whereas atrazine is highly mobile (GUS > 3.0)[1]. In synthetic workflows, starting from cyanuric chloride requires strict, stepwise temperature control (0 °C, 25 °C, 80 °C) to manage the identical reactivity of its three chlorines[2]. Anilazine, already possessing a bulky, electron-withdrawing o-chloroanilino group, alters the electrophilicity of the remaining two chlorines, offering a pre-differentiated kinetic profile that eliminates the first highly exothermic substitution step and improves regiocontrol [3].

Environmental Mobility and Groundwater Ubiquity Score (GUS)

Environmental testing laboratories require exact standards to model pesticide leaching. Anilazine demonstrates an exceptionally low propensity for groundwater contamination compared to related triazine herbicides. Empirical models calculating the Groundwater Ubiquity Score (GUS) show that Anilazine has a GUS of less than 0.1, classifying it as having 'extremely low' mobility [1]. In stark contrast, atrazine yields a high GUS of >3.0 due to its 60-day half-life and lower sorption coefficient [1]. This massive differential dictates that Anilazine cannot be substituted by atrazine in soil retention and leaching assays.

| Evidence Dimension | Groundwater Ubiquity Score (GUS) |

| Target Compound Data | GUS < 0.1 (Extremely Low Mobility) |

| Comparator Or Baseline | Atrazine (GUS > 3.0, High Mobility) |

| Quantified Difference | >30-fold difference in mobility index |

| Conditions | Empirical derivation using log10(half-life) x [4 - log10(Koc)] |

Critical for environmental labs procuring standards to calibrate assays for highly soil-bound, low-mobility triazine residues.

Long-Term Soil Persistence and Bound Residue Formation

Anilazine exhibits unique long-term matrix binding properties that distinguish it from other agricultural chemicals. In long-term field-based lysimeter studies (9-17 years aging), 43% of the initially applied 14C-labeled Anilazine was retained in the 0-30 cm soil layer, primarily as non-extractable dihydroxy-anilazine bound to humic acids [1]. Comparatively, methabenzthiazuron (MBT) and ethidimuron (ETD) showed 35% and 19% retention, respectively [1]. This high degree of persistent humic complexation makes Anilazine a necessary standard for studying the biomineralization of non-extractable pesticide residues [2].

| Evidence Dimension | Long-term soil retention of applied 14C activity |

| Target Compound Data | 43% retention (primarily as dihydroxy-anilazine) |

| Comparator Or Baseline | Ethidimuron (ETD) (19% retention) |

| Quantified Difference | 2.26x higher long-term soil retention for Anilazine vs ETD |

| Conditions | 9-17 years aging in field-based lysimeters, 0-30 cm soil depth |

Validates the procurement of Anilazine for long-term soil remediation studies, as it forms uniquely recalcitrant humic complexes that generic triazines do not.

Pre-Differentiated Reactivity for Triazine Scaffold Synthesis

In synthetic chemistry, Anilazine serves as a pre-differentiated dichlorotriazine building block. When synthesizing asymmetric triazines from the baseline precursor cyanuric chloride, chemists must carefully manage three equally reactive chlorine atoms, requiring strict temperature control (0 °C for the first substitution) to prevent over-reaction [1]. Anilazine bypasses this step; the presence of the bulky, electron-withdrawing o-chloroanilino group inherently modulates the electrophilicity of the remaining two chlorines [2]. This allows for more controlled, sequential nucleophilic substitutions with amines and thiols without the highly exothermic first step associated with cyanuric chloride [2].

| Evidence Dimension | Reactive chlorine availability and substitution kinetics |

| Target Compound Data | 2 reactive chlorines, pre-differentiated by an o-chloroanilino group |

| Comparator Or Baseline | Cyanuric chloride (3 equally reactive chlorines) |

| Quantified Difference | Eliminates 1 synthetic step and the need for strict 0 °C initial temperature control |

| Conditions | Sequential nucleophilic substitution in organic synthesis |

Reduces synthetic complexity and improves regiocontrol for chemists manufacturing asymmetric triazine derivatives, saving time and cooling costs.

Environmental Analytical Calibration for Soil-Bound Residues

Due to its extremely low Groundwater Ubiquity Score (GUS < 0.1) and high propensity to form non-extractable dihydroxy-anilazine complexes in humic acids, Anilazine is the exact required standard for calibrating LC-MS/MS equipment in long-term soil persistence and remediation monitoring. Generic triazines like atrazine are too mobile to serve as accurate proxies for this specific matrix-binding behavior [1].

Synthesis of Asymmetric 1,3,5-Triazine Derivatives

Anilazine is the preferred precursor for chemists requiring a pre-differentiated dichlorotriazine scaffold. By offering two reactive chlorines modulated by an o-chloroanilino group, it bypasses the highly exothermic first substitution step required when starting from cyanuric chloride, streamlining the synthesis of specialized agrochemicals, dyes, or crosslinking agents[2].

Ecotoxicology and Glutathione Depletion Assays

Because Anilazine functions as a multi-site alkylating agent that reacts rapidly with amino and thiol groups via nucleophilic substitution, it is utilized as a reference electrophile in ecotoxicology. It provides a reliable baseline for measuring glutathione (GSH) depletion rates and cellular membrane disruption in fungal and non-target cellular models [3].

Purity

Physical Description

White to tan solid; [Merck Index] Colorless solid; [MSDSonline]

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

1.8 @ 20 °C

LogP

log Kow = 3.88

Decomposition

When heated to decomposition it emits very toxic fumes of /hydrogen chloride & nitrogen oxides/.

Appearance

Melting Point

159-160 °C

Storage

UNII

GHS Hazard Statements

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

0.00000001 [mmHg]

6.2X10-9 mm Hg @ 20 °C

Pictograms

Irritant;Environmental Hazard

Impurities

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

THE VARIETY HORRIDUM OF CANADA THISTLE WAS NOT AFFECTED. DYRENE & METABOLITES OF DYRENE WHICH WERE PHYTOTOXIC TO VARIETY MITE LEAF DISKS IN BIOASSAY TESTS WERE ISOLATED FROM TREATED VARIETY MITE & HORRIDUM PLANTS, BUT NONE OF THESE CMPD INJURED THE VARIETY HORRIDUM. ONE METABOLITE WAS FOUND ONLY IN THE VARIETY MITE; THE OTHER 5 OCCURRED IN BOTH VARIETIES. THE METABOLITES WERE APPARENTLY FORMED FROM DYRENE BY CONJUGATION REACTIONS.

Metabolites of amilazine can be found in the urine and the feces.The major identified metabolite is the hydroxylation product, 2-(2-chloroanilino)-s-triazinodione, is mosltly present in the urine.

Wikipedia

Use Classification

FUNGICIDES

Methods of Manufacturing

General Manufacturing Information

Compatible with most other pesticides.

U.S.: All uses voluntarily cancelled by Miles, Inc.

Analytic Laboratory Methods

DYRENE RESIDUES IN STRAWBERRIES, POTATOES, TOMATOES, & CUCUMBERS WERE DETECTED BY GAS CHROMATOGRAPHY EQUIPPED WITH AN ELECTRON CAPTURE DETECTOR.

Macro: a) By reaction with pyridine to give water soluble compounds; probably quaternary pyridinium salts, which give an intense yellow color in the presence of alkali. b) Hydrolysis with 1N KOH; titrate with 0.1N silver nitrate; correct for free chloride. Residues: Macerate tissues with isopropyl alcohol, extract macerate in benzene, filter and evaporate off solvent. Hydrolyze by refluxing in HCl for 2 hr. Determine liberated amino group by diazotization and coupling as in the Averill-Norris method for paration. c) On hydrolysis with N NaOH two chlorine atoms released; all three Cl of cyanuric chloride are released under same conditions. d) Extract with acetone, filtrate extracted with chloroform; extract in benzene and chromatograph on alumina. Zenche reaction with pyridine and alkali is used to determine. e) GLC f) Analysis by phosphorimetry.

The use of TSP HPLC/MS for the analysis of triazine herbicides and organophosphorus pesticides shows excellent specificity and sensitivity. Thermospray spectra of these compounds were quite simple, consisting of an (M+H)+ or (M+NH4)+ ion with no fragment ion detected. Detection limits for these compounds varied from 10-300 ng. ...

For more Analytic Laboratory Methods (Complete) data for DYRENE (8 total), please visit the HSDB record page.

Stability Shelf Life

Dates

Analysis of Arabidopsis glutathione-transferases in yeast

Matthias P Krajewski, Basem Kanawati, Agnes Fekete, Natalie Kowalski, Philippe Schmitt-Kopplin, Erwin GrillPMID: 22633844 DOI: 10.1016/j.phytochem.2012.04.016

Abstract

The genome of Arabidopsis thaliana encodes 54 functional glutathione transferases (GSTs), classified in seven clades. Although plant GSTs have been implicated in the detoxification of xenobiotics, such as herbicides, extensive redundancy within this large gene family impedes a functional analysis in planta. In this study, a GST-deficient yeast strain was established as a system for analyzing plant GSTs that allows screening for GST substrates and identifying substrate preferences within the plant GST family. To this end, five yeast genes encoding GSTs and GST-related proteins were simultaneously disrupted. The resulting yeast quintuple mutant showed a strongly reduced conjugation of the GST substrates 1-chloro-2,4-dinitrobenzene (CDNB) and 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl). Consistently, the quintuple mutant was hypersensitive to CDNB, and this phenotype was complemented by the inducible expression of Arabidopsis GSTs. The conjugating activity of the plant GSTs was assessed by in vitro enzymatic assays and via analysis of exposed yeast cells. The formation of glutathione adducts with dinitrobenzene was unequivocally verified by stable isotope labeling and subsequent accurate ultrahigh-resolution mass spectrometry (ICR-FTMS). Analysis of Arabidopsis GSTs encompassing six clades and 42 members demonstrated functional expression in yeast by using CDNB and NBD-Cl as model substrates. Subsequently, the established yeast system was explored for its potential to screen the Arabidopsis GST family for conjugation of the fungicide anilazine. Thirty Arabidopsis GSTs were identified that conferred increased levels of glutathionylated anilazine. Efficient anilazine conjugation was observed in the presence of the phi, tau, and theta clade GSTs including AtGSTF2, AtGSTF4, AtGSTF6, AtGSTF8, AtGSTF10, and AtGSTT2, none of which had previously been known to contribute to fungicide detoxification. ICR-FTMS analysis of yeast extracts allowed the simultaneous detection and semiquantification of anilazine conjugates as well as catabolites.Long-term persistence of various 14C-labeled pesticides in soils

Nicolai D Jablonowski, Andreas Linden, Stephan Köppchen, Björn Thiele, Diana Hofmann, Werner Mittelstaedt, Thomas Pütz, Peter BurauelPMID: 22591787 DOI: 10.1016/j.envpol.2012.04.022

Abstract

The fate of the 14C-labeled herbicides ethidimuron (ETD), methabenzthiazuron (MBT), and the fungicide anilazine (ANI) in soils was evaluated after long-term aging (9-17 years) in field based lysimeters subject to crop rotation. Analysis of residual 14C activity in the soils revealed 19% (ETD soil; 0-10 cm depth), 35% (MBT soil; 0-30), and 43% (ANI soil; 0-30) of the total initially applied. Accelerated solvent extraction yielded 90% (ETD soil), 26% (MBT soil), and 41% (ANI soil) of residual pesticide 14C activity in the samples. LC-MS/MS analysis revealed the parent compounds ETD and MBT, accounting for 3% and 2% of applied active ingredient in the soil layer, as well as dihydroxy-anilazine as the primary ANI metabolite. The results for ETD and MBT were matching with values obtained from samples of a 12 year old field plot experiment. The data demonstrate the long-term persistence of these pesticides in soils based on outdoor trials.Photoinduced addition of the fungicide anilazine to cyclohexene and methyl oleate as model compounds of plant cuticle constituents

D E Breithaupt, W SchwackPMID: 11057576 DOI: 10.1016/s0045-6535(99)90553-2

Abstract

Photoreactions, initiated by sunlight irradiation, between organochlorine pesticides and olefinic compounds of plant cuticles have been postulated. Concerning the formation of bound residues, which so far have not been detectable by common analytical techniques, photoaddition reactions are of main interest. In order to study the photochemical behavior of chlorinated fungicides, anilazine was irradiated in cyclohexene and methyl oleate as model compounds for olefinic plant cuticle constituents. Anilazine extensively reacted with the cis-double bond of both model compounds via radical mechanisms. In addition to a dechlorinated photoproduct several addition products were formed showing plausible reaction pathways for the formation of bound residues in plant cuticles. Photoproducts were isolated by preparative HPLC and analyzed by HPLC, MS, 1H-, and 13C-NMR.Microbial release and degradation of nonextractable anilazine residues

J Liebich, P Burauel, F FührPMID: 10552742 DOI: 10.1021/jf981274x

Abstract

Humic substance fractions obtained from a degraded loess soil taken from a long-term lysimeter experiment with the fungicide anilazine were incubated in aerated liquid cultures together with native soil microorganisms. Biomineralization, remobilization of [U-phenyl-(14)C]anilazine, respectively, its metabolites, and changes of the humic matrix were observed under variable nutrient conditions. Stimulated microbial activity favored the degradation of nonextractable (14)C-anilazine residues. However, nitrogen deficiency enhanced structural changes in the humic substances, which seemed to be used then as a nitrogen source. Along with the microbial degradation of the humic substances, parts of the bound anilazine residues became remobilized. Furthermore with the use of AMD-TLC, dihydroxy anilazine was detected within the nonextractable residues. The portion of rather weak bondings between the soil organic acids and the anilazine residues turned out to be considerably lower in the humic acids fractions than in the fulvic acids fraction.Allergic contact dermatitis from a lawn care fungicide containing dyrene

C G MathiasPMID: 9066850 DOI:

Abstract

Lawn care chemicals are frequently blamed when skin rashes occur in lawn care workers, although proof of a cause-and-effect relationship is often lacking. A lawn care worker developed severe dermatitis of the hands, arms, face, and neck shortly after his company started using a new fungicide. Patch-testing proved that the dermatitis was caused by a contact allergy to Dyrene, the active fungicidal chemical.Consideration of individual susceptibility in adverse pesticide effects

J Lewalter, G LengPMID: 10414790 DOI: 10.1016/s0378-4274(99)00040-5

Abstract

The modern environmental awareness leads to the realisation that the human metabolism is stressed by a huge number of chemical substances. Generally, these background exposures, consisting predominantly from natural and partly from industrial as well as life style sources, are tolerated without any adverse effects. Pesticides are chemicals intentionally introduced to the environment and have become necessities in modern agriculture as well as in indoor pest control. Their residues, therefore, is attracting more and more concern. For the majority of pesticides neither occupational nor environmental medical risk evaluations are so far available. Therefore, at the moment the occupational as well as the environmental supported preventive concept may only be achieved, if binding instructions upon experience and guide values are developed for the assessment of the individual risk of handling pesticides. In the occupational and environmental pesticide prophylaxis the ubiquitous background exposure levels in consideration with individual susceptibility factors should be recommended as provisional biological tolerance guide values. The suitability of this guide values concept for pesticides is demonstrated by determining the background exposure and the biomarkers of susceptibility of 250 unexposed persons as well as of more than 1200 occupationally exposed persons. As a result, a significant dependence of their health fidelity from the background exposure profile impressed on the individual polymorphism of the key enzymes was observed. Especially, the cumulative adducts of electrophilic substances and their metabolites with macromolecules like HSA and Hb turned out to be sensitive markers for the capacity of the individual metabolic rate. For alkylating and arylating pesticides the observed interindividual susceptibility to their adverse effects depends on the variability of the individual 'toxifying' and 'detoxifying' metabolic rates. Until scientific evaluation of official biological tolerance values for pesticides is carried out, it is advisable for risk prophylaxis to orientate the assessment of any individual tolerable stress and strain from pesticides to the synergism between background exposure, life style factors and biomarkers of specific susceptibility. They may be examined by a monitoring of conjugates and polymorphism marked by the individual metabolic rate. The monitoring and surveillance of pesticide exposures is mainly introduced by the recommendation of tolerable biological values from the reference value concept. This concept is an essential contribution to an objective risk discussion with regard to individual stress and strain profiles in environmental exposure scenarios.Triazines

R LoosliPMID: 8052987 DOI: 10.1016/0300-483x(94)90241-0

Abstract

Comparison of gas and liquid chromatography for determination of anilazine in potatoes and tomatoes

J F Lawrence, L G PanopioPMID: 7451394 DOI:

Abstract

Anilazine (2,4-dichloro-6-(2-chloroanilino)-1,3,5-triazine), a triazine fungicide, is extracted from potatoes or tomatoes with acetonitrile. An aliquot of the filtered extract is partitioned between methylene chloride and water. The organic phase is concentrated and passed through a 3% deactivated Florisil column for cleanup. The eluted anilazine is then concentrated and determined by liquid chromatography (LC) on LiChrosorb RP-8 column with a mobile phase of acetonitrile--water (55 + 45) and detection at 275 nm, the absorption maximum of anilazine. Twenty-five nanograms produces a 5 cm peak under the conditions used. Detection limit is about 0.02 ppm in both vegetables. A comparison is made with gas chromatography, using either an electron capture (EC) or nitrogen--phosphorus alkali-flame ionization (NP) detector. Separations are carried out on a 4% SE-30 + 6% SP-2401 column at 195 degrees C at 40 mL/min. Detection limits for all systems studied are about 0.02--0.05 ppm in the samples studied. Recoveries over a concentration range of 0.2--10.0 ppm are greater than 80% with the extraction procedure employed and LC determination.Effect of anilazine on growth, respiration and enzyme activity of Escherichia coli

F C Garg, P Tauro, M M Mishra, R K GroverPMID: 7034397 DOI: 10.1016/s0323-6056(81)80097-3

Abstract

The effect of anilazine on growth, respiration and enzyme activity of E. coli has been studied. Anilazine delays the growth of E. coli by prolonging the lag period. It inhibits glucose oxidation by 60% and succinate oxidation by 100%. It also inhibits in vitro succinic dehydrogenase activity. It seems that the inhibition of E. coli by anilazine is because of inhibition of respiratory enzymes.Dry-wet cycles increase pesticide residue release from soil

Nicolai David Jablonowski, Andreas Linden, Stephan Köppchen, Björn Thiele, Diana Hofmann, Peter BurauelPMID: 22782855 DOI: 10.1002/etc.1851